

The Structure-Activity Relationship of Nintedanib: A Technical Guide

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Compound of Interest

Compound Name: Nintedanib

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Introduction

Nintedanib is a potent, orally bioavailable small-molecule multi-kinase inhibitor that has shown significant promise in preclinical and early clinical studies for the treatment of various cancers, particularly acute myeloid leukemia (AML).[1][2] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of **Nintedanib**, its mechanism of action, and the key experimental protocols used to characterize its biological activity.

Nintedanib, also known as CT-053, targets several receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis, including c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[3][4] Its potent inhibition of FLT3, particularly in the context of internal tandem duplication (ITD) mutations, has positioned it as a promising therapeutic agent for FLT3-mutated AML.[1]

Chemical Structure and Properties

Nintedanib is a pyrazole carboxamide derivative. The tosylate salt form is often used in clinical development to improve its solubility and bioavailability.[5]

Nintedanib (Free Base)

- IUPAC Name: N-(3-fluoro-4-((7-(2-hydroxy-2-methylpropoxy)-4-quinolinyl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxamide[6]
- Chemical Formula: C₃₁H₂₉FN₄O₅[2]
- Molecular Weight: 556.59 g/mol [2]

Ningetinib Tosylate

- Chemical Formula: C₃₈H₃₇FN₄O₈S
- Molecular Weight: 728.79 g/mol

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study specifically for the **Ningetinib** scaffold is not extensively available in the public domain. However, based on the known targets and the general SAR of related pyrazole carboxamide kinase inhibitors, several structural features are likely crucial for its activity:[5][7][8]

- **Pyrazole Carboxamide Core:** This central scaffold is a common feature in many kinase inhibitors and is essential for binding to the ATP pocket of the target kinases. The pyrazole ring and the adjacent carboxamide group likely form key hydrogen bond interactions with the hinge region of the kinase domain.
- **N-phenyl Group:** The phenyl ring attached to the pyrazole core likely contributes to the hydrophobic interactions within the ATP binding site.
- **Quinolinyl-oxy Linker:** This portion of the molecule extends from the central scaffold and is critical for interacting with the solvent-exposed region of the kinase. The specific substitutions on the quinoline ring are expected to play a significant role in determining the inhibitor's selectivity and potency against different kinases. The 7-(2-hydroxy-2-methylpropoxy) group likely enhances solubility and may form additional interactions with the target protein or surrounding solvent.
- **Fluorophenyl Amide Moiety:** The fluorinated phenyl ring connected via an amide linkage is crucial for the overall conformation of the molecule and likely makes important contacts

within the binding pocket. The fluorine atom can modulate the electronic properties of the ring and potentially form specific interactions.

Mechanism of Action

Ningetinib functions as a Type II kinase inhibitor, binding to the ATP-binding site of the kinase domain and stabilizing the inactive "DFG-out" conformation.^[1] Its primary mechanism of anti-cancer activity, particularly in AML, is through the potent inhibition of the FLT3 receptor tyrosine kinase.^[1]

In FLT3-ITD positive AML, the constitutive activation of the FLT3 receptor leads to the aberrant activation of downstream signaling pathways, promoting cell proliferation and survival.

Ningetinib effectively inhibits the autophosphorylation of the FLT3 kinase, thereby blocking the activation of its key downstream effectors, including:^[1]^[2]

- STAT5 (Signal Transducer and Activator of Transcription 5)
- AKT (Protein Kinase B)
- ERK (Extracellular Signal-regulated Kinase)

By inhibiting these pathways, **Ningetinib** induces cell cycle arrest at the G1 phase and promotes apoptosis in FLT3-ITD positive AML cells.^[1]

Quantitative Data

The following tables summarize the reported in vitro inhibitory activities of **Ningetinib**.

Table 1: In Vitro Kinase Inhibitory Activity of **Ningetinib**

Target Kinase	IC50 (nM)
c-Met	6.7 ^[9]
VEGFR2	1.9 ^[9]
Axl	<1.0 ^[9]

Table 2: In Vitro Cellular Activity of **Ningetinib** in AML Cell Lines

Cell Line	FLT3 Status	IC50 (nM)
MV4-11	ITD	1.64
MOLM13	ITD	3.56

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and comprehensive biological evaluation of **Ningetinib** are not fully available in the public literature. However, based on published research, the following outlines the general methodologies used.

Synthesis of Ningetinib

A specific, detailed synthesis protocol for **Ningetinib** is not publicly disclosed. The synthesis of similar pyrazole carboxamide derivatives often involves the coupling of a pyrazole carboxylic acid derivative with an appropriate aniline derivative.^[10]

In Vitro Kinase Inhibition Assay

The inhibitory activity of **Ningetinib** against specific kinases is typically determined using in vitro kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

General Protocol Outline:

- Reagents: Recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, assay buffer, and detection reagents.
- Procedure:
 - The kinase reaction is initiated by mixing the kinase, substrate, and varying concentrations of **Ningetinib** in the assay buffer.
 - The reaction is started by the addition of ATP.

- After a defined incubation period, the reaction is stopped.
- The amount of phosphorylated substrate is quantified using various methods, such as:
 - Radiometric assays: Using ^{32}P -labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
 - Luminescence-based assays: Measuring the amount of remaining ATP using a luciferase/luciferin system (e.g., ADP-Glo™ Kinase Assay).[\[11\]](#)[\[12\]](#)
 - Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
- Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

The effect of **Ningetinib** on the proliferation of cancer cell lines is commonly assessed using viability assays such as the MTT or CellTiter-Glo assay.

General Protocol Outline (MTT Assay):

- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of **Ningetinib** for a specified period (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blotting (Immunoblotting)

Western blotting is used to detect the levels of specific proteins and their phosphorylation status in cells treated with **Ningetinib**. This is crucial for confirming the inhibition of downstream signaling pathways.

General Protocol Outline:

- **Cell Lysis:** Cells treated with **Ningetinib** are lysed to extract total proteins.
- **Protein Quantification:** The protein concentration of the lysates is determined.
- **SDS-PAGE:** Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
- **Blocking:** The membrane is blocked to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with primary antibodies specific for the target proteins (e.g., total FLT3, phospho-FLT3, total STAT5, phospho-STAT5, etc.).
- **Secondary Antibody Incubation:** The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** The protein bands are visualized using a chemiluminescent substrate and an imaging system.

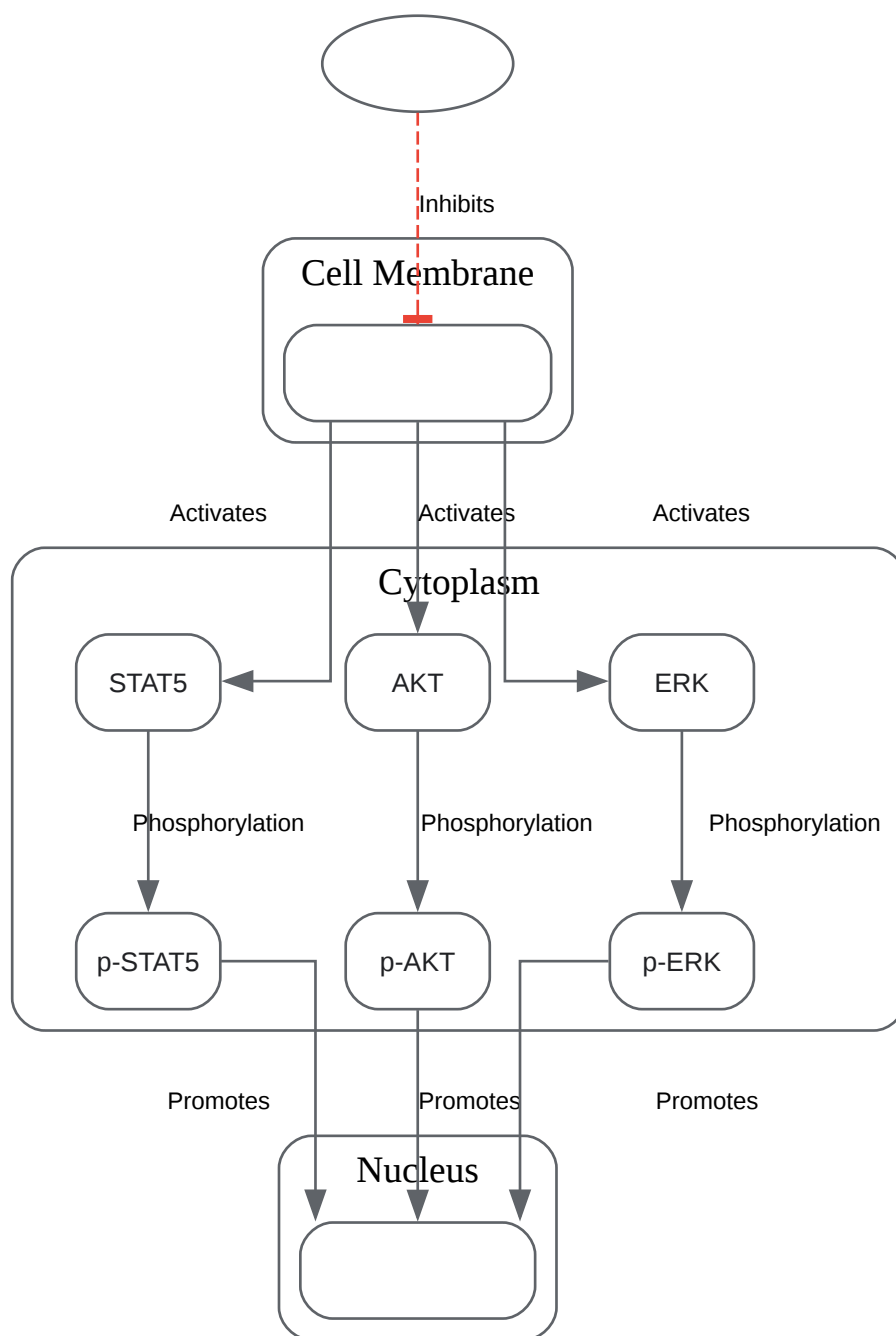
In Vivo Animal Models

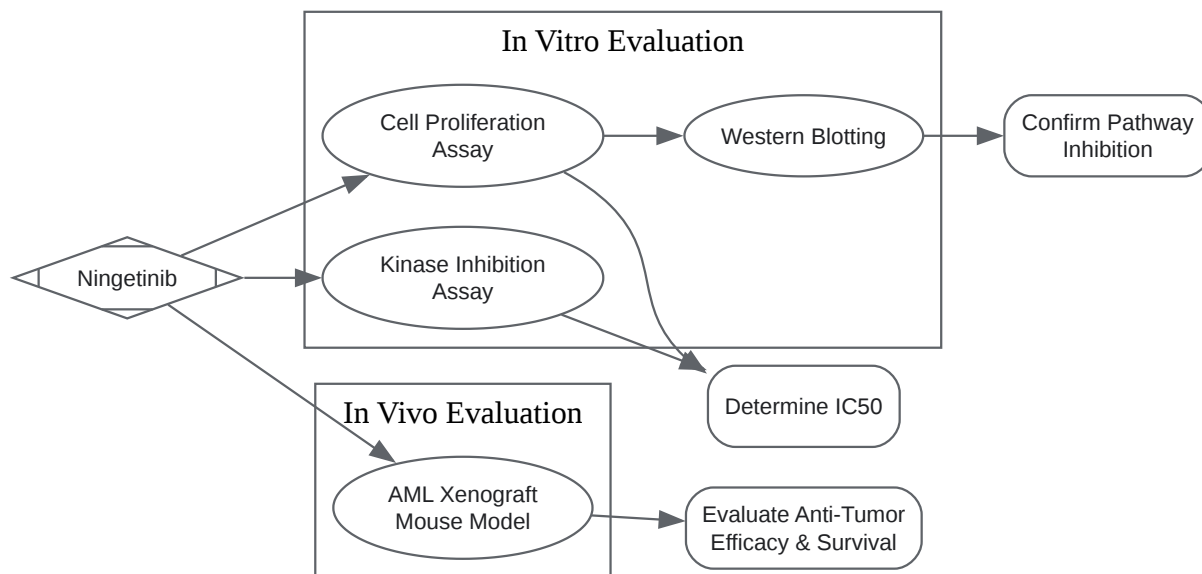
The anti-tumor efficacy of **Ningetinib** is evaluated in vivo using xenograft mouse models of cancer, particularly AML.

General Protocol Outline for AML Xenograft Model:

- Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are inoculated with human AML cells (e.g., MV4-11 or MOLM13) either subcutaneously or intravenously.[13]
- Compound Administration: Once tumors are established or leukemia is engrafted, mice are treated with **Ningetinib** (formulated for oral gavage) or a vehicle control on a defined schedule and dose.[1]
- Monitoring: Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow using flow cytometry.[1]
- Efficacy Endpoints: The primary endpoints for efficacy are typically tumor growth inhibition, reduction in leukemic burden, and prolongation of survival.
- Pharmacodynamic Analysis: At the end of the study, tumors or tissues can be collected to assess the in vivo inhibition of the target kinase and downstream signaling pathways by western blotting or immunohistochemistry.

Visualizations





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